molecular formula C30H33F3N4O4 B10836849 N-[4-[(1R,3R,4R,5S)-3-amino-4-methoxy-5-methylcyclohexyl]pyridin-3-yl]-6-[2,6-difluoro-4-(4-hydroxyoxan-4-yl)phenyl]-5-fluoropyridine-2-carboxamide

N-[4-[(1R,3R,4R,5S)-3-amino-4-methoxy-5-methylcyclohexyl]pyridin-3-yl]-6-[2,6-difluoro-4-(4-hydroxyoxan-4-yl)phenyl]-5-fluoropyridine-2-carboxamide

Cat. No.: B10836849
M. Wt: 570.6 g/mol
InChI Key: KRXHIAQHNCEJEE-XCPDJCNPSA-N
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Description

The compound “US8987457, 117” is a ring-substituted N-pyridinyl amide, known for its role as a kinase inhibitor. This compound has shown significant potential in inhibiting various kinases, particularly those involved in cancer cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “US8987457, 117” involves the reaction of amino pyridinyl compounds with substituted difluorophenyl fluoropicolinamide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

“US8987457, 117” has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying kinase inhibition and reaction mechanisms.

    Biology: Investigated for its effects on cellular signaling pathways and kinase activity.

    Medicine: Explored as a potential therapeutic agent for treating various cancers and other diseases involving kinase dysregulation.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes

Mechanism of Action

The compound exerts its effects by inhibiting specific kinases, which are enzymes that play a crucial role in cellular signaling and regulation. By binding to the active site of these kinases, “US8987457, 117” prevents their activity, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

    Pim 1 Inhibitors: Compounds that inhibit the Pim 1 kinase, similar to “US8987457, 117”.

    Pim 2 Inhibitors: Compounds targeting the Pim 2 kinase.

    Pim 3 Inhibitors: Compounds that inhibit the Pim 3 kinase.

Uniqueness: “US8987457, 117” stands out due to its high specificity and potency in inhibiting multiple kinases, particularly those in the Pim family. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C30H33F3N4O4

Molecular Weight

570.6 g/mol

IUPAC Name

N-[4-[(1R,3R,4R,5S)-3-amino-4-methoxy-5-methylcyclohexyl]pyridin-3-yl]-6-[2,6-difluoro-4-(4-hydroxyoxan-4-yl)phenyl]-5-fluoropyridine-2-carboxamide

InChI

InChI=1S/C30H33F3N4O4/c1-16-11-17(12-23(34)28(16)40-2)19-5-8-35-15-25(19)37-29(38)24-4-3-20(31)27(36-24)26-21(32)13-18(14-22(26)33)30(39)6-9-41-10-7-30/h3-5,8,13-17,23,28,39H,6-7,9-12,34H2,1-2H3,(H,37,38)/t16-,17+,23+,28+/m0/s1

InChI Key

KRXHIAQHNCEJEE-XCPDJCNPSA-N

Isomeric SMILES

C[C@H]1C[C@H](C[C@H]([C@@H]1OC)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=C(C=C4F)C5(CCOCC5)O)F

Canonical SMILES

CC1CC(CC(C1OC)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=C(C=C4F)C5(CCOCC5)O)F

Origin of Product

United States

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